Functional Group Comparison: 6-(trifluoromethyl)pyrazine-2-carboxylic acid
A direct, quantitative comparison of biological activity is not feasible as this compound is a synthetic intermediate. The critical differentiation lies in its functional groups. 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid (MW 207.11, MF C6H4F3N3O2, PSA 89.1 Ų, LogP 1.357) possesses a 3-amino group, which is absent in a closely related analog, 6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9, MW 192.10, MF C6H3F3N2O2) [1]. This additional functional group provides a distinct synthetic handle for amide bond formation, peptide coupling, or further derivatization, enabling the creation of a different chemical space. The presence of the amino group also influences the physicochemical properties, such as hydrogen bonding capacity and lipophilicity, of any resulting derivative [1].
| Evidence Dimension | Functional group composition / Physicochemical properties |
|---|---|
| Target Compound Data | C6H4F3N3O2, MW 207.11, Contains 3-Amino group, PSA 89.1 Ų, LogP 1.357 |
| Comparator Or Baseline | 6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9): C6H3F3N2O2, MW 192.10, Lacks 3-Amino group |
| Quantified Difference | Presence of -NH2 vs. -H |
| Conditions | Structural comparison; not a biological assay |
Why This Matters
This functional group difference dictates the compound's role as a building block and its applicability in specific synthetic pathways, making procurement decisions dependent on the required final product structure.
- [1] ChemSrc. 1996-45-8. Chemical Database Page. Accessed April 18, 2026. View Source
